

Thermodynamic Properties of 2-Vinylanisole: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic and physical properties of **2-vinylanisole** (also known as 2-methoxystyrene). Intended for researchers, scientists, and professionals in drug development, this document consolidates available data on the compound's core thermodynamic parameters, outlines detailed experimental protocols for their determination, and explores the limited available information regarding its biological context. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies and logical workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding.

Introduction

2-Vinylanisole (CAS No. 612-15-7) is an aromatic organic compound with the chemical formula $C_9H_{10}O$. Structurally, it is a derivative of styrene with a methoxy group at the ortho position of the phenyl ring. As with other substituted styrenes, its thermodynamic properties are of significant interest in various fields, including polymer science, chemical synthesis, and potentially in the assessment of its metabolic fate and interactions in biological systems. A thorough understanding of its thermodynamic characteristics, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, reaction modeling, and safety assessments. This guide aims to provide a centralized resource of this critical information.



Physicochemical and Thermodynamic Properties

The following tables summarize the known quantitative data for **2-vinylanisole**. While a comprehensive set of critically evaluated thermodynamic data is maintained by the National Institute of Standards and Technology (NIST) in their TRC Web Thermo Tables (WTT), access to the full dataset is generally subscription-based[1]. The data presented here is compiled from publicly accessible sources.

Table 1: General and Physical Properties of 2-Vinylanisole

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O	[2][3]
Molecular Weight	134.18 g/mol	[4][5]
CAS Number	612-15-7	[2][4][5]
Appearance	Colorless to light yellow liquid	[5]
Melting Point	29 °C	[2]
Boiling Point	197 °C @ 760 mmHg	[2]
36-43 °C @ 0.5 mmHg	[4][5]	
Density	0.999 g/mL at 25 °C	[4][5]
Refractive Index (n20/D)	1.5540	[4][5]
Flash Point	57.2 °C (closed cup)	[4]

Table 2: Thermodynamic and Solubility Data for 2-Vinylanisole



Property	Value	Source(s)
Vapor Pressure (estimated)	0.403 hPa @ 20°C	[3]
0.5919 hPa @ 25°C	[3]	
Heat of Sublimation	Data available, specific values not retrieved	[2]
Solubility in Ethanol (@ 25°C)	1573.0 g/L	[3]
Solubility in Methanol (@ 25°C)	1265.4 g/L	[3]
Solubility in Isopropanol (@ 25°C)	1335.46 g/L	[3]

Note: Critically evaluated data for enthalpy (ideal gas and liquid in equilibrium with gas), entropy (ideal gas and liquid in equilibrium with gas), and heat capacity at saturation pressure are available in the NIST/TRC Web Thermo Tables, covering a temperature range of approximately 200 K to 1000 K[1]. However, specific values from this database require a subscription for access.

Experimental Protocols for Thermodynamic Property Determination

The following sections describe generalized experimental methodologies for determining key thermodynamic properties of organic compounds like **2-vinylanisole**.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter. This value can then be used to calculate the standard enthalpy of formation.

Methodology:

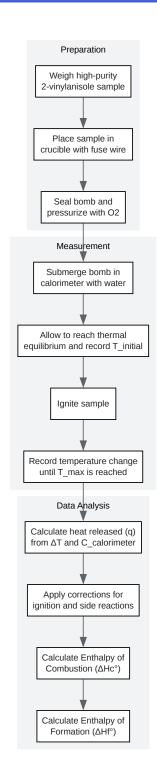
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- Sample Preparation: A precisely weighed sample of high-purity **2-vinylanisole** is placed in a crucible within a high-pressure stainless steel vessel, the "bomb". A fuse wire is positioned to be in contact with the sample.
- Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).
- Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- Calculation: The heat released by the combustion reaction is calculated from the
 temperature change of the water and the known heat capacity of the calorimeter system.
 Corrections are made for the heat of ignition and any side reactions (e.g., formation of nitric
 acid from residual nitrogen). The enthalpy of combustion is then calculated per mole of the
 substance[6][7].





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Figure 1: Workflow for determining enthalpy of combustion.

Determination of Vapor Pressure via the Static Method





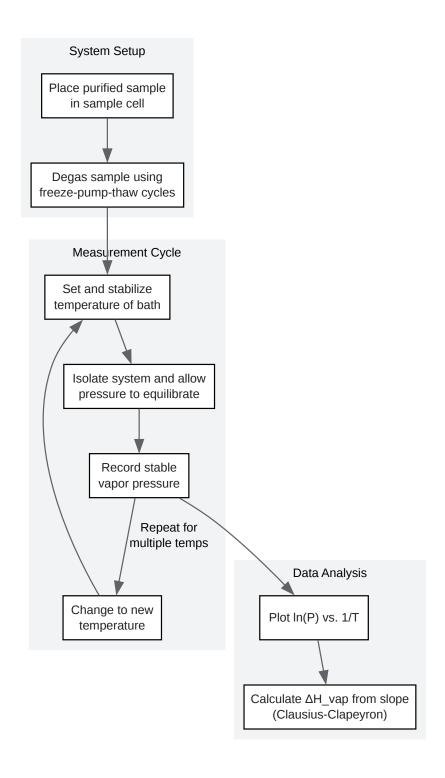


The static method is a direct and accurate way to measure the vapor pressure of a compound at different temperatures.

Methodology:

- Sample Preparation and Degassing: A purified sample of **2-vinylanisole** is introduced into a sample cell connected to a vacuum line and a pressure measuring device (e.g., a capacitance diaphragm gauge). The sample must be thoroughly degassed to remove any dissolved gases, which is often achieved by several freeze-pump-thaw cycles[8].
- Temperature Control: The sample cell is placed in a thermostat-controlled bath that can maintain a stable temperature to within ±0.01 K.
- Equilibrium and Measurement: At a set temperature, the system is isolated from the vacuum pump, and the pressure is allowed to equilibrate. The vapor pressure is recorded once a stable reading is achieved, indicating that the liquid and vapor phases are in equilibrium[9] [10].
- Data Collection at Multiple Temperatures: The procedure is repeated at various temperatures to obtain a vapor pressure curve.
- Thermodynamic Calculations: The enthalpy of vaporization can be calculated from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.





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Figure 2: Workflow for vapor pressure determination.

Biological Context and Relevance to Drug Development





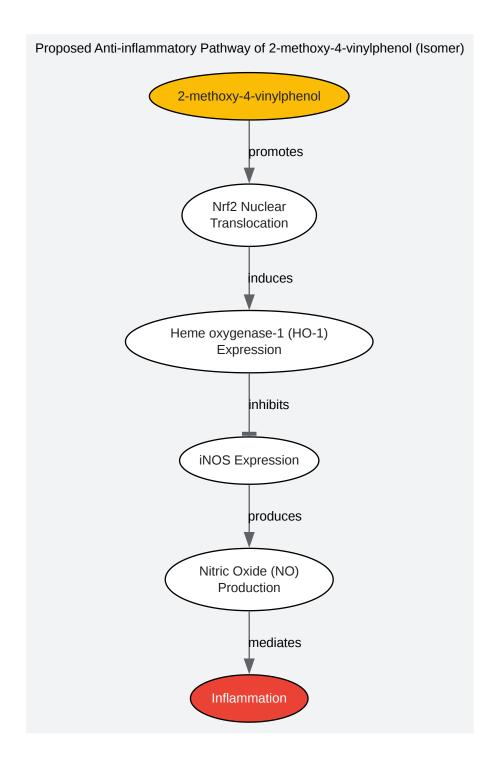


A comprehensive search of publicly available scientific literature did not yield specific studies on the biological activity, pharmacological effects, or interactions with cellular signaling pathways of **2-vinylanisole**.

However, research on a structurally related isomer, 2-methoxy-4-vinylphenol (2M4VP), has demonstrated anti-inflammatory properties. A 2023 study showed that 2M4VP reduces the production of lipopolysaccharide (LPS)-induced nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in macrophage cell lines. The proposed mechanism involves the induction of Heme oxygenase-1 (HO-1), an anti-inflammatory enzyme, through the activation of the Nrf2/ARE signaling pathway[11].

It is crucial to emphasize that these findings pertain to an isomer of **2-vinylanisole**, and it cannot be assumed that **2-vinylanisole** would exhibit similar biological activities or mechanisms of action. The difference in the position of the vinyl group relative to the hydroxyl and methoxy groups can significantly alter the molecule's electronic properties, shape, and ability to interact with biological targets.





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Figure 3: Proposed signaling pathway for a **2-vinylanisole** isomer.

The absence of specific data for **2-vinylanisole** highlights a knowledge gap. For drug development purposes, any potential biological activity would need to be determined through



direct experimental investigation, including in vitro screening for cytotoxicity, receptor binding, and effects on key signaling pathways, followed by in vivo studies.

Conclusion

This technical guide has consolidated the available physical and thermodynamic property data for **2-vinylanisole**, providing a valuable resource for researchers and professionals. While some fundamental properties are well-documented in publicly available sources, a comprehensive, critically evaluated dataset of thermodynamic parameters such as enthalpy of formation, entropy, and heat capacity as a function of temperature is primarily available through the subscription-based NIST/TRC Web Thermo Tables. Generalized experimental protocols for determining key thermodynamic properties have been outlined and visualized. The biological context of **2-vinylanisole** remains largely unexplored, presenting an area for future research. The findings for a related isomer suggest potential bioactivity, but this requires direct experimental validation for **2-vinylanisole**. This guide serves as a foundational document, highlighting both what is known and the existing gaps in our understanding of this compound.

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